molecular formula C15H24N4O2 B2672725 3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)butanamide CAS No. 1796993-10-6

3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)butanamide

Cat. No.: B2672725
CAS No.: 1796993-10-6
M. Wt: 292.383
InChI Key: RKRMPHWQWNMNOD-UHFFFAOYSA-N
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Description

3-Methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)butanamide is a complex organic compound belonging to the class of morpholinopyrimidines. This compound features a pyrimidine ring substituted with a morpholine group and a butanamide moiety, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)butanamide typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of 4-methyl-6-morpholinopyrimidin-2-ylamine with butanoyl chloride in the presence of a suitable base, such as triethylamine, to form the desired amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial for maintaining optimal reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides and amines can be introduced using appropriate reaction conditions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

  • Reduction Products: Amines or alcohols, depending on the reducing agent used.

  • Substitution Products: Derivatives with different functional groups introduced at the pyrimidine ring.

Scientific Research Applications

3-Methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)butanamide has found applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as anti-inflammatory and antitumor properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 4-Methyl-6-morpholinopyrimidin-2-ylamine: A related compound without the butanamide group.

  • 3-Methylmorpholine: A simpler morpholine derivative.

  • Butanamide derivatives: Various amides with different substituents.

Uniqueness: 3-Methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)butanamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

3-methyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11(2)8-15(20)16-10-13-17-12(3)9-14(18-13)19-4-6-21-7-5-19/h9,11H,4-8,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRMPHWQWNMNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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